molecular formula C9H5BrINO2 B1409747 Methyl 2-bromo-5-cyano-4-iodobenzoate CAS No. 1805183-86-1

Methyl 2-bromo-5-cyano-4-iodobenzoate

Cat. No.: B1409747
CAS No.: 1805183-86-1
M. Wt: 365.95 g/mol
InChI Key: SMWPFCYSGKBQKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-bromo-5-cyano-4-iodobenzoate is an organic compound with the molecular formula C9H5BrINO2 It is a derivative of benzoic acid, featuring bromine, iodine, and cyano functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-bromo-5-cyano-4-iodobenzoate typically involves multi-step organic reactions. One common method starts with the iodination of methyl benzoate, followed by bromination and cyano group introduction. The reaction conditions often require the use of specific solvents, catalysts, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and consistency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-5-cyano-4-iodobenzoate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents.

    Reduction Reactions: The cyano group can be reduced to an amine group under specific conditions.

    Oxidation Reactions: The compound can undergo oxidation to form different derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for substitution reactions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction.

    Oxidation: Strong oxidizing agents like potassium permanganate can be employed for oxidation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azido derivatives, while reduction with hydrogen gas can produce amine derivatives.

Scientific Research Applications

Methyl 2-bromo-5-cyano-4-iodobenzoate is utilized in various scientific research applications, including:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Pharmaceutical Development: The compound’s unique functional groups make it a valuable intermediate in the development of new drugs.

    Material Science: It is used in the synthesis of novel materials with specific properties for industrial applications.

    Biological Studies: The compound is studied for its potential biological activities and interactions with biomolecules.

Mechanism of Action

The mechanism of action of Methyl 2-bromo-5-cyano-4-iodobenzoate involves its interaction with specific molecular targets. The bromine, iodine, and cyano groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions. These interactions can affect biological pathways and molecular functions, making the compound useful in research focused on understanding these mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-bromo-2-iodobenzoate
  • Methyl 2-bromo-4-cyano-5-iodobenzoate
  • Methyl 5-bromo-2-cyano-4-iodobenzoate

Uniqueness

Methyl 2-bromo-5-cyano-4-iodobenzoate is unique due to its specific arrangement of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.

Biological Activity

Methyl 2-bromo-5-cyano-4-iodobenzoate is a synthetic organic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological interactions, and potential applications, supported by data tables and case studies.

This compound features a unique arrangement of functional groups, including bromine, iodine, and cyano groups, which enhance its reactivity and biological activity. The molecular formula is C10H6BrI(CN)O2, indicating its classification as a benzoate derivative.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The compound may act as an inhibitor or activator of various biochemical pathways, influencing cellular processes such as:

  • Enzyme Inhibition : It has been shown to inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism and the biotransformation of xenobiotics.
  • Cell Signaling Modulation : The compound can modulate the activity of protein kinases, impacting cell signaling pathways critical for cellular regulation.

Biological Activity Overview

This compound exhibits a range of biological activities, including:

  • Antibacterial Properties : Effective against strains such as Escherichia coli and Staphylococcus aureus.
  • Antifungal Activity : Demonstrated inhibitory effects against various fungal strains.
  • Potential Anticancer Activity : Investigated for its role in photodynamic therapy due to its ability to generate reactive oxygen species upon light activation.

Comparison of Biological Activities

Activity TypeThis compoundSimilar Compounds
AntibacterialYes (E. coli, S. aureus)Methyl 3-bromo-5-cyano-4-iodobenzoate (limited)
AntifungalYesMethyl 4-bromo-5-cyano-2-iodobenzoate (effective)
AnticancerPotential in photodynamic therapyMethyl 3-bromo-5-cyano-4-iodobenzoate (studied)

Case Studies

  • Inhibition of Cytochrome P450 Enzymes : A study demonstrated that this compound significantly inhibits the activity of CYP3A4, a major enzyme involved in drug metabolism. This inhibition could affect the pharmacokinetics of co-administered drugs .
  • Photodynamic Therapy Applications : Research has indicated that this compound can be activated by light to produce reactive oxygen species that induce apoptosis in cancer cells. This property was evaluated in vitro using various cancer cell lines, showing promising results in reducing cell viability .
  • Antimicrobial Efficacy : A series of tests against bacterial and fungal strains revealed that this compound exhibits significant antimicrobial activity, particularly against resistant strains, suggesting its potential use in developing new antimicrobial agents.

Properties

IUPAC Name

methyl 2-bromo-5-cyano-4-iodobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrINO2/c1-14-9(13)6-2-5(4-12)8(11)3-7(6)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMWPFCYSGKBQKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C(=C1)C#N)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrINO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 2-bromo-5-cyano-4-iodobenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 2-bromo-5-cyano-4-iodobenzoate
Reactant of Route 3
Reactant of Route 3
Methyl 2-bromo-5-cyano-4-iodobenzoate
Reactant of Route 4
Reactant of Route 4
Methyl 2-bromo-5-cyano-4-iodobenzoate
Reactant of Route 5
Reactant of Route 5
Methyl 2-bromo-5-cyano-4-iodobenzoate
Reactant of Route 6
Methyl 2-bromo-5-cyano-4-iodobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.